REACTION_CXSMILES
|
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[CH3:8][C:9](=[C:11]([CH3:13])[CH3:12])[CH3:10]>CCOCC>[Cl:1][S:2]([N:5]1[C:11]([CH3:13])([CH3:12])[C:9]([CH3:10])([CH3:8])[C:6]1=[O:7])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 1 hour while it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in a salt-ice bath
|
Type
|
CUSTOM
|
Details
|
the product which crystallized out as white solid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)N1C(C(C1(C)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |